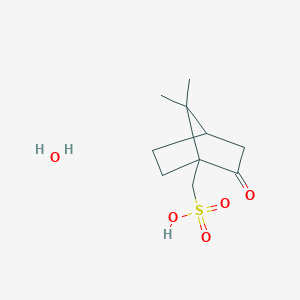
2-Fluoro-5-fluoromethyl-4-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-fluoromethyl-4-iodopyridine: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of fluorine and iodine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The molecular formula of this compound is C6H4F2IN.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-fluoromethyl-4-iodopyridine typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the halogenation of pyridine derivatives. For instance, starting with 2-fluoropyridine, the introduction of a fluoromethyl group can be achieved through nucleophilic substitution reactions. The iodination step can be carried out using iodine or iodine monochloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-5-fluoromethyl-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove halogen atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Substitution Products: Amino or thiol derivatives of the pyridine ring.
Oxidation Products: Pyridine oxides.
Coupling Products: Biaryl compounds with various functional groups.
Aplicaciones Científicas De Investigación
2-Fluoro-5-fluoromethyl-4-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine and iodine atoms.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-fluoromethyl-4-iodopyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate interactions with target proteins through halogen bonding.
Comparación Con Compuestos Similares
- 2-Fluoro-4-iodo-5-methylpyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Comparison:
- 2-Fluoro-4-iodo-5-methylpyridine: Similar in structure but with a methyl group instead of a fluoromethyl group, leading to different reactivity and applications.
- 2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity compared to 2-Fluoro-5-fluoromethyl-4-iodopyridine.
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: A different heterocyclic system with a pyrrolo[2,3-b]pyridine core, leading to distinct chemical behavior and potential applications.
This compound stands out due to the unique combination of fluorine and iodine atoms, which imparts specific chemical properties and reactivity patterns that are valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H4F2IN |
|---|---|
Peso molecular |
255.00 g/mol |
Nombre IUPAC |
2-fluoro-5-(fluoromethyl)-4-iodopyridine |
InChI |
InChI=1S/C6H4F2IN/c7-2-4-3-10-6(8)1-5(4)9/h1,3H,2H2 |
Clave InChI |
XIHADZNCYUWASW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1F)CF)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-Chloro-8-[(dimethylamino)methyl]naphthalen-2-yl}methanol](/img/structure/B8595807.png)






![Methyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B8595849.png)



